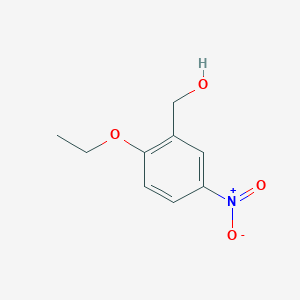

(2-Ethoxy-5-nitrophenyl)methanol

Description

Contextualization within Nitroaromatic and Benzyl (B1604629) Alcohol Chemical Scaffolds

(2-Ethoxy-5-nitrophenyl)methanol belongs to two important classes of organic compounds: nitroaromatics and benzyl alcohols.

Nitroaromatic compounds , characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are a cornerstone of industrial and laboratory synthesis. scispace.comnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic ring. mdpi.comwikipedia.org This property deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are widely used as precursors for the synthesis of dyes, polymers, pesticides, and pharmaceuticals. nih.govscielo.br

Benzyl alcohol and its derivatives are fundamental structural motifs found in a vast array of natural products and pharmaceutical agents. nih.gov The hydroxyl group attached to a benzylic carbon provides a reactive site for various transformations, including oxidation to aldehydes and carboxylic acids, and esterification. wikipedia.org The development of new synthetic methods for preparing chiral benzyl alcohols is an active area of research due to their importance in medicinal chemistry. nih.gov

Significance of the Ethoxy and Nitro Substituents in Chemical Synthesis and Reactivity

The ethoxy (-OCH2CH3) and nitro (-NO2) groups on the benzene (B151609) ring of this compound play crucial roles in modulating its reactivity.

The ethoxy group is an electron-donating group. fiveable.me Its presence on the aromatic ring can influence the regioselectivity of further substitution reactions. The ethoxy group is a key component of many ethers, which are valued as solvents and are integral to the synthesis of various organic compounds. fiveable.me

In stark contrast, the nitro group is a powerful electron-withdrawing group. mdpi.comuts.edu.au Its presence deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.org More importantly, the nitro group can be readily reduced to an amino group (-NH2), providing a gateway to a wide range of functionalities, including the formation of amides, sulfonamides, and diazonium salts. wiley.com This facile transformation makes nitroaromatics invaluable intermediates in the synthesis of complex molecules. scispace.com

The opposing electronic effects of the ethoxy and nitro groups on the same aromatic ring create a unique electronic environment, influencing the reactivity of the benzylic alcohol and the aromatic system itself. This electronic push-pull system can be exploited in various synthetic strategies.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C9H11NO4 |

| Molecular Weight | 197.19 g/mol scbt.com |

| InChI Key | JOOFPLFFIISCIY-UHFFFAOYSA-N cymitquimica.com |

Interactive Data Table: Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| (2-Methoxy-5-nitrophenyl)methanol | C8H9NO4 | 183.16 nih.gov |

| (2-Methyl-5-nitrophenyl)methanol | C8H9NO3 | 167.16 cymitquimica.com |

| 2-Nitrobenzyl alcohol | C7H7NO3 | 153.14 nih.gov |

| (2-(2-Chloro-ethoxy)-5-nitro-phenyl)-methanol | C9H10ClNO4 | 231.63 nih.gov |

| 2-Ethoxy-5-nitrophenol | C8H9NO4 | 183.16 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOFPLFFIISCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 5 Nitrophenyl Methanol Scaffolds

Oxidative Transformations of the Primary Alcohol Functionality

The primary alcohol group of (2-Ethoxy-5-nitrophenyl)methanol can be oxidized to the corresponding aldehyde, 2-ethoxy-5-nitrobenzaldehyde (B3021137). This transformation is a common reaction for nitrobenzyl alcohols. Various oxidizing agents can be employed for this purpose. For instance, 2-nitrobenzyl alcohol can be oxidized to 2-nitrobenzaldehyde. rsc.org The oxidation of substituted benzyl (B1604629) alcohols, including those with nitro groups, often proceeds to yield the corresponding aldehydes or ketones. researchgate.netgdut.edu.cn The rate and efficiency of this oxidation can be influenced by the nature of the substituents on the aromatic ring as well as the reaction conditions, such as solvent and temperature. researchgate.net

Table 1: Examples of Oxidative Transformations of Substituted Benzyl Alcohols

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 2-Nitrobenzyl alcohol | Magnesium hydroxide and ceria composite | 2-Nitrobenzaldehyde | researchgate.net |

| Substituted benzyl alcohols | 2,4,6-trimethylpyridinium chlorochromate (TMPCC) | Corresponding aldehydes and ketones | researchgate.net |

| Benzyl alcohol | Peroxymonosulfate with carbon nanotube activation | Benzaldehyde (B42025) | gdut.edu.cn |

| 2-Nitrobenzyl alcohol | UV light in aqueous solution | 2-Nitrobenzaldehyde | rsc.org |

Reductive Conversion of the Nitro Group and Benzyl Alcohol Moiety

The nitro group of this compound can undergo reduction to form the corresponding amine, (5-amino-2-ethoxyphenyl)methanol. This transformation is a fundamental reaction in organic synthesis. A variety of reducing agents can be used to selectively reduce the nitro group while preserving the primary alcohol functionality. For example, catalytic hydrogenation using catalysts like palladium on carbon is a common method. Chemical reducing agents such as tin(II) chloride in the presence of a strong acid can also be employed.

Conversely, the benzyl alcohol moiety can also be involved in reductive processes. In the context of reductive N-alkylation, nitroarenes can react with alcohols in the presence of a supported gold catalyst to form N-alkylated amines. fudan.edu.cn This "hydrogen-borrowing" strategy involves the in-situ oxidation of the alcohol to an aldehyde, which then reacts with the reduced nitro group (amine), followed by reduction of the resulting imine. While this specific reaction using this compound is not detailed, the general principle suggests its potential participation in such transformations.

It is also possible to reduce both the nitro group and the benzyl alcohol, though this typically requires harsher conditions or specific reagents. The selective reduction of a carboxylic acid to an alcohol in the presence of a nitro group has been demonstrated using reagents like borane complexes, suggesting that with careful choice of reagents, selective transformations are achievable. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

The substituted phenyl ring in this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the ethoxy group (-OEt) and the nitro group (-NO₂). wikipedia.org

The ethoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. ncert.nic.instudymind.co.uk The nitro group, on the other hand, is a strongly deactivating, meta-directing group because of its electron-withdrawing nature. msu.edulibretexts.org In this compound, these groups are positioned such that their directing effects are cooperative. The position ortho to the ethoxy group and meta to the nitro group is the most activated site for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, further nitration of a molecule with an activating hydroxyl group and a deactivating nitro group, such as in nitrophenol, leads to substitution at the ortho and para positions relative to the hydroxyl group. byjus.com Given the structure of this compound, an incoming electrophile would be directed to the position ortho to the ethoxy group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -OCH₂CH₃ (Ethoxy) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Photoreactivity and Photophysical Mechanisms of Related Nitrobenzyl Alcohols

Nitrobenzyl alcohols, particularly those with the nitro group in the ortho position, exhibit interesting photoreactivity, which has been extensively studied for their use as photoremovable protecting groups. nih.govrsc.org While this compound has a para-relationship between the alcohol and the nitro group, the photochemistry of related ortho-nitrobenzyl compounds provides insight into the potential photophysical processes.

The primary photochemical event for o-nitrobenzyl compounds is an intramolecular hydrogen atom transfer from the benzylic carbon to the excited nitro group. acs.orgresearchgate.net This leads to the formation of a transient species known as an aci-nitro tautomer, which can be detected by its strong absorption around 400 nm. acs.orgacs.org

Upon UV irradiation, the excited state of an o-nitrobenzyl compound can abstract a hydrogen atom from the benzylic position in a 1,5-hydrogen shift. rsc.org This process results in the formation of an aci-nitro protomer, which is a key intermediate in the subsequent chemical transformations. researchgate.net The formation of this intermediate is often a rapid process. researchgate.net The decay of the aci-nitro intermediate can then proceed through various pathways, leading to the final photoproducts. researchgate.net The efficiency of this process can be influenced by the substituents on the aromatic ring and the nature of the leaving group in the case of caged compounds. rsc.orgresearchgate.net

Following the formation of the aci-nitro intermediate, several reaction pathways are possible. One proposed mechanism involves a dual proton transfer to form a nitroso hydrate intermediate. rsc.orgresearchgate.netscispace.com This pathway is thought to be prevalent in aprotic solvents as well as in aqueous acidic and basic solutions. scispace.com Another pathway, which predominates in water at a pH between 3 and 8, involves the cyclization of the aci-nitro intermediate to a benzisoxazolidine intermediate, which then opens to form a carbonyl hydrate. researchgate.netscispace.com These intermediates ultimately lead to the formation of a nitrosobenzaldehyde or a related carbonyl compound. researchgate.netscispace.com

While these mechanisms are well-documented for ortho-nitrobenzyl alcohols, the photoreactivity of para-nitrobenzyl alcohols like this compound in aqueous solution involves an intramolecular photoredox pathway that is dependent on the presence of water and can be catalyzed by acid or base. cdnsciencepub.comacs.org This reaction leads to the oxidation of the alcohol and reduction of the nitro group. cdnsciencepub.com

Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation of 2 Ethoxy 5 Nitrophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity and environment of each proton and carbon atom can be determined.

In the ¹H NMR spectrum of (2-Ethoxy-5-nitrophenyl)methanol, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the ethoxy and benzyl (B1604629) groups, and the methyl protons of the ethoxy group. The electron-withdrawing nitro group and the electron-donating ethoxy group will significantly influence the chemical shifts of the aromatic protons, leading to a predictable substitution pattern.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-6) | ~ 8.0 - 8.2 | d | 1H |

| Aromatic H (H-4) | ~ 7.8 - 8.0 | dd | 1H |

| Aromatic H (H-3) | ~ 7.0 - 7.2 | d | 1H |

| Benzylic CH₂ | ~ 4.6 - 4.8 | s | 2H |

| Ethoxy CH₂ | ~ 4.0 - 4.2 | q | 2H |

| Ethoxy CH₃ | ~ 1.3 - 1.5 | t | 3H |

| Hydroxyl OH | Variable | br s | 1H |

This table contains predicted data and should be confirmed by experimental results.

The aromatic region is anticipated to show three distinct signals corresponding to the three protons on the phenyl ring. The proton at the C-6 position, being ortho to the nitro group, is expected to be the most deshielded. The benzylic methylene protons will likely appear as a singlet, while the ethoxy group will present as a quartet for the methylene protons and a triplet for the methyl protons, characteristic of an ethyl group. The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-5 (C-NO₂) | ~ 145 - 150 |

| C-2 (C-OCH₂CH₃) | ~ 155 - 160 |

| C-1 (C-CH₂OH) | ~ 135 - 140 |

| C-6 | ~ 125 - 130 |

| C-4 | ~ 120 - 125 |

| C-3 | ~ 110 - 115 |

| Benzylic CH₂OH | ~ 60 - 65 |

| Ethoxy OCH₂ | ~ 65 - 70 |

| Ethoxy CH₃ | ~ 14 - 16 |

This table contains predicted data and should be confirmed by experimental results.

The carbons attached to the nitro and ethoxy groups (C-5 and C-2, respectively) are expected to have the highest chemical shifts in the aromatic region due to the strong electronic effects of these substituents. The benzylic and ethoxy carbons will appear in the upfield region of the spectrum.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, ether, and aromatic functionalities.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| N=O (Asymmetric stretch) | 1500 - 1550 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| N=O (Symmetric stretch) | 1335 - 1385 | Strong |

| C-O (Ether) | 1200 - 1270 | Strong |

| C-O (Alcohol) | 1000 - 1260 | Strong |

This table contains predicted data and should be confirmed by experimental results.

The broad band in the high-frequency region is characteristic of the O-H stretching vibration of the alcohol, with its breadth due to hydrogen bonding. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are key identifiers. The C-O stretching vibrations of the ether and alcohol functionalities will also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro-substituted benzene (B151609) ring, a strong chromophore, will dominate the UV-Vis spectrum of this compound.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~ 270 - 290 | High |

| n → π | ~ 330 - 350 | Low |

This table contains predicted data and should be confirmed by experimental results.

The spectrum is expected to show a strong absorption band corresponding to the π → π* transition of the aromatic system, which is conjugated with the nitro group. A weaker absorption at a longer wavelength, corresponding to the n → π* transition of the nitro group, may also be observed. The exact position of the absorption maximum (λ_max) can be influenced by the solvent used for the analysis.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

A successful single-crystal XRD analysis of this compound would be expected to confirm the connectivity established by NMR and provide detailed geometric parameters. Key findings would include the planarity of the benzene ring, the conformation of the ethoxy and hydroxymethyl substituents relative to the ring, and the nature of the intermolecular hydrogen bonds involving the hydroxyl group and potentially the nitro group, which would dictate the crystal lattice structure. However, obtaining a suitable single crystal is a prerequisite for this analysis, and as of now, no public crystallographic data is available.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. The molecular weight of this compound is 197.19 g/mol .

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 197 | [M]⁺ (Molecular ion) |

| 180 | [M - OH]⁺ |

| 168 | [M - CH₂OH]⁺ |

| 152 | [M - NO₂]⁺ |

| 139 | [M - C₂H₅O]⁺ |

| 122 | [M - C₂H₅O - OH]⁺ |

This table contains predicted data and should be confirmed by experimental results.

The mass spectrum would be expected to show a molecular ion peak at m/z 197. The fragmentation pattern would likely involve the loss of the hydroxyl group, the hydroxymethyl group, the nitro group, and the ethoxy group, leading to the formation of characteristic fragment ions. Analysis of these fragments would further corroborate the proposed structure of the molecule.

Role As a Synthetic Intermediate and Precursor for Advanced Chemical Systems

Utilization as a Building Block in Complex Organic Molecule Synthesis

The chemical architecture of (2-Ethoxy-5-nitrophenyl)methanol offers multiple reaction sites, making it an ideal starting point for multi-step organic synthesis. nih.gov The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The nitro group, a powerful electron-withdrawing group, can be reduced to an amine, which opens up another avenue for diverse functionalization, including diazotization and coupling reactions. Furthermore, the ethoxy group can influence the reactivity of the aromatic ring and can be cleaved under specific conditions to yield a phenol (B47542), adding another layer of synthetic versatility.

The presence of these distinct functional groups allows for a programmed, stepwise approach to the synthesis of complex molecules. For instance, the aldehyde derived from the oxidation of this compound can undergo olefination, aldol (B89426) condensation, or reductive amination, while the amino group obtained from the reduction of the nitro functionality can participate in amide bond formation, sulfonylation, or the construction of nitrogen-containing heterocycles. This orthogonal reactivity is a key feature that synthetic chemists exploit to build molecular complexity in a controlled and efficient manner.

Precursor for Specialized Bioactive Molecule Scaffolds (Chemical Synthetic Aspects)

The this compound scaffold is a valuable precursor for the synthesis of a variety of bioactive molecules. The nitroaromatic moiety is a common feature in many pharmacologically active compounds, and the ability to transform the functional groups of this compound allows for the generation of diverse molecular architectures with potential therapeutic applications.

The reduction of the nitro group to an amine is a pivotal step in the synthesis of many bioactive scaffolds. The resulting 2-ethoxy-5-aminobenzyl alcohol can be further elaborated to introduce pharmacophoric groups. For example, the amino group can be acylated to form amides, which are prevalent in numerous drug molecules, or it can be used as a nucleophile in substitution reactions to link to other molecular fragments. The strategic positioning of the ethoxy and hydroxymethyl groups provides additional points for modification, enabling the fine-tuning of the physicochemical properties and biological activity of the resulting molecules.

Applications in the Construction of Heterocyclic Chemical Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of several important heterocyclic systems.

Pyrazolopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of pyrazolopyrimidine derivatives can be envisioned starting from this compound. A plausible synthetic route would involve the reduction of the nitro group to an amine, followed by diazotization and subsequent cyclization with a suitable partner to form a pyrazole (B372694) ring. The resulting aminopyrazole can then be reacted with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyrimidine (B1678525) ring. researchgate.netnih.govorganic-chemistry.org The ethoxy group on the phenyl ring can modulate the electronic properties of the final compound, potentially influencing its biological activity.

Table 1: Plausible Synthetic Route to Pyrazolopyrimidine Derivatives

| Step | Transformation | Intermediate/Product |

| 1 | Oxidation of alcohol | 2-Ethoxy-5-nitrobenzaldehyde (B3021137) |

| 2 | Reduction of nitro group | 5-Amino-2-ethoxybenzaldehyde |

| 3 | Diazotization and cyclization | Substituted aminopyrazole |

| 4 | Condensation and cyclization | Pyrazolopyrimidine derivative |

Uracil (B121893) and its analogues are fundamental components of nucleic acids and are widely explored as antiviral and anticancer agents. nih.govnih.govconicet.gov.ar The synthesis of modified uracil analogues can be approached using this compound as a starting material. The substituted phenyl ring of the compound can serve as a scaffold onto which the pyrimidine ring of uracil is constructed. A potential synthetic strategy could involve the elaboration of the functional groups on the phenyl ring to introduce the necessary atoms for the formation of the uracil ring through a series of cyclization and functional group interconversion steps. The ethoxy substituent can play a role in directing the regioselectivity of these reactions and in modifying the biological profile of the final uracil analogue.

Functionalization for Research in Supramolecular Assemblies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. strath.ac.uk The functional groups present in this compound make it an interesting candidate for the design and synthesis of molecules for supramolecular assembly research. The nitro group, in particular, can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These functionalities can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures.

Furthermore, the aromatic ring can participate in π-π stacking interactions, which are another important driving force in the formation of supramolecular assemblies. By modifying the functional groups of this compound, researchers can tune the strength and directionality of these non-covalent interactions, leading to the formation of a variety of supramolecular architectures, such as liquid crystals, gels, and other organized materials. The study of nitrophenyl ethers and their interactions has shown the potential for these moieties to participate in such assemblies. nih.govnih.gov

Development of Photo-responsive Chemical Linkers and Materials (Chemical Design)

The design of photo-responsive systems leveraging the this compound scaffold is rooted in the well-established photochemistry of o-nitrobenzyl derivatives. This class of compounds is renowned for its ability to function as a photolabile protecting group, meaning it can be cleaved from a target molecule upon exposure to light, typically in the UV range. This property is the cornerstone of its application in creating photo-responsive chemical linkers and materials.

The fundamental chemical design principle involves the conversion of the benzylic alcohol of this compound into an ether or ester linkage with a molecule of interest. This "caged" molecule is rendered inactive until the o-nitrobenzyl group is removed by photolysis. The key structural features of this compound that contribute to this photo-responsive behavior are the nitro group at the ortho position to the benzylic carbon and the ethoxy group at the para position to the nitro group.

Upon irradiation with UV light, the o-nitrobenzyl moiety undergoes an intramolecular redox reaction. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments, ultimately cleaving the benzylic ether or ester bond and releasing the caged molecule. The byproducts of this cleavage are typically a 2-nitrosobenzaldehyde derivative.

The ethoxy group at the 5-position plays a crucial role in fine-tuning the photochemical properties of the linker. As an electron-donating group, it can influence the absorption wavelength and the quantum yield of the photocleavage reaction. Generally, electron-donating substituents on the aromatic ring can shift the absorption maximum to longer, less damaging wavelengths (a bathochromic or red shift) and potentially increase the efficiency of the cleavage process. This is a critical design consideration for applications in biological systems or with sensitive materials.

The versatility of this compound as a precursor allows for its incorporation into a wide array of photo-responsive systems:

Photocleavable Linkers for Biology: By attaching a biologically active molecule, such as a drug, a neurotransmitter, or a fluorescent probe, to the this compound core via a cleavable linkage, its activity can be spatially and temporally controlled with light. This enables precise delivery and activation of the biomolecule at a specific site and time.

Photo-degradable Polymers and Hydrogels: this compound can be functionalized with polymerizable groups, such as acrylates or methacrylates, and then incorporated into polymer chains or crosslinked networks. The resulting materials are stable until irradiated, at which point the photocleavage of the o-nitrobenzyl units leads to the degradation of the polymer backbone or the cleavage of crosslinks. This can be used to create photo-patternable materials, microfluidic devices with photo-activated channels, or scaffolds for tissue engineering that can be degraded on demand.

Photo-responsive Surfaces: Self-assembled monolayers (SAMs) on surfaces like gold or silicon can be formed using derivatives of this compound. These surfaces can be designed to present a specific chemical functionality that can be altered upon irradiation. For example, a surface can be switched from being cell-repellent to cell-adhesive by the photo-cleavage of an attached anti-fouling polymer like polyethylene (B3416737) glycol (PEG).

While detailed research findings specifically for this compound are not extensively available in publicly accessible literature, the well-documented chemistry of analogous o-nitrobenzyl compounds provides a strong basis for its application in these areas. The chemical design principles remain consistent across this class of molecules.

| Property | Description |

| Photochemical Reaction | Intramolecular redox reaction upon UV irradiation |

| Key Functional Groups | ortho-Nitro group, benzylic alcohol |

| Modulating Group | para-Ethoxy group (to the nitro group) |

| Cleavage Products | Released molecule, 2-nitroso-4-ethoxybenzaldehyde derivative |

| Typical Irradiation | UV light (wavelength can be tuned by substituents) |

Derivatization Strategies and Structure Activity Relationship Sar Investigations of 2 Ethoxy 5 Nitrophenyl Methanol Derivatives

Systematic Modification of the (2-Nitrophenyl)methanol Core Scaffold

The (2-nitrophenyl)methanol core scaffold serves as a versatile platform for extensive chemical modification. A primary strategy involves the iodine-magnesium exchange of corresponding o-iodonitrobenzene derivatives, which generates functionalized o-nitroarylmagnesium halides. These intermediates can then react with various electrophiles, such as aldehydes, to introduce a wide range of substituents onto the aromatic ring or the benzylic position. researchgate.net For instance, reacting the magnesiated intermediate with benzaldehyde (B42025) yields the corresponding (nitrophenyl)(phenyl)methanol derivative. researchgate.net

Further modifications can be achieved through nucleophilic aromatic substitution reactions, particularly when a suitable leaving group is present on the ring. acs.orgrsc.org For example, a chlorine atom on the nitropyridine ring, an analogous system, can be substituted with amines or phenoxides. acs.org These synthetic routes allow for the introduction of diverse functional groups, including but not limited to, methoxy (B1213986), chloro, and cyano groups, enabling a systematic study of their electronic and steric effects. researchgate.netrsc.org

Table 1: Examples of Systematic Modifications on the (2-Nitrophenyl)methanol Scaffold

| Base Scaffold | Reagents/Method | Derivative | Reference |

| 1-iodo-4-methoxy-2-nitrobenzene | 1. PhMgCl (I/Mg exchange) 2. Benzaldehyde | (4-methoxy-2-nitrophenyl)(phenyl)methanol | researchgate.net |

| 2,5-diiodo-nitrobenzene | 1. PhMgCl (I/Mg exchange) 2. Benzaldehyde | (4-iodo-2-nitrophenyl)(phenyl)methanol | researchgate.net |

| 5-Methoxy-2-chloronitrobenzene | Sodium diethyl malonate | Diethyl (4-methoxy-2-nitrophenyl)malonate | rsc.org |

| 2-Chloro-5-methyl-3-nitropyridine | 1. Oxidation to COOH 2. Secondary amine | 2-(dialkylamino)-5-methyl-3-nitroisonicotinic acid | acs.org |

This table presents examples of derivatization reactions on related nitrophenyl scaffolds to illustrate the synthetic strategies employed.

Influence of Substituent Variation on Compound Reactivity and Photochemistry

Substituents on the o-nitrobenzyl core, the parent structure of (2-Ethoxy-5-nitrophenyl)methanol, profoundly influence its photochemical properties. The photolysis of o-nitrobenzyl alcohol derivatives is a well-studied process that typically proceeds through an intramolecular hydrogen atom transfer from the benzylic carbon to the nitro group, forming an aci-nitro intermediate. acs.orgnih.gov This intermediate then rearranges to release the protected group and form an o-nitrosobenzaldehyde derivative. researchgate.net

The efficiency, or quantum yield, of this photorelease is highly dependent on the electronic nature of the substituents on the aromatic ring and the nature of the leaving group at the benzylic position. rsc.orgresearchgate.net

Ring Substituents: The introduction of electron-donating groups (EDGs) can reduce photoactivity compared to derivatives with electron-withdrawing groups (EWGs). researchgate.net However, EDGs can also cause a red-shift in the absorption wavelength, allowing for photolysis with less energy-intensive, near-UV or visible light. instras.comresearchgate.net

Leaving Group: The stability of the leaving group as a radical species is a crucial factor. Quantum yields for photorelease correlate with the stabilization that the leaving group provides to the o-nitrobenzyl-type radical. rsc.org Groups that form stable radicals are released more efficiently. rsc.org

Isotopic Substitution: Replacing the hydrogen atoms at the benzylic center with deuterium (B1214612) can lead to a significant kinetic isotope effect (KIE), with KIE values reported as high as 8.3. researchgate.netresearchgate.net This substitution conveniently reduces the quantum yield and slows the reaction rate without altering the compound's absorbance profile, offering a method for fine-tuning photochemical reactions. researchgate.netresearchgate.net

Design and Synthesis of Fluorescent Derivatives for Research Probes

While the nitro group is often considered a fluorescence quencher, its strong electron-withdrawing properties can be harnessed in the design of "profluorescent" probes. researchgate.netresearchgate.net These probes are initially non-fluorescent but become fluorescent upon a specific reaction or event. The o-nitrobenzyl scaffold is an ideal platform for creating photo-activated fluorescent probes, often referred to as "caged" fluorophores. instras.comresearchgate.netnih.gov

One successful strategy involves the synthesis of o-nitrobenzyl oxime ethers. chemrxiv.orgacs.orgchemrxiv.org Upon irradiation with near-visible light (e.g., 405 nm), these compounds undergo a novel N-O bond photolysis and intramolecular cyclization to yield highly fluorescent phenanthridine (B189435) derivatives. chemrxiv.orgacs.org This reaction proceeds efficiently under aqueous conditions and has been demonstrated to occur within living cells, highlighting its potential for creating research probes to study biological processes with high spatiotemporal control. chemrxiv.orgacs.orgchemrxiv.org

Another approach is to use the o-nitrobenzyl group to cage a known fluorophore, such as a coumarin (B35378) derivative. instras.comnih.gov The o-nitrobenzyl ether or ester of the fluorophore is synthesized, rendering it non-fluorescent. instras.com Photolysis cleaves the o-nitrobenzyl group, releasing the free coumarin, which then exhibits its characteristic fluorescence. instras.comresearchgate.net The design of these probes can be tailored by modifying the o-nitrobenzyl caging group to alter its absorption wavelength, allowing for activation with longer, less phototoxic wavelengths of light. instras.comresearchgate.net

Table 2: Strategies for Designing Fluorescent Probes from o-Nitrobenzyl Scaffolds

| Probe Design Strategy | Precursor Scaffold | Activation Method | Fluorescent Product | Reference |

| Photo-induced Cyclization | o-Nitrobenzyl biphenyl (B1667301) oxime ether | 405 nm LED light | Phenanthridine derivative | chemrxiv.orgacs.org |

| Photoremovable Protecting Group ("Caging") | o-Nitrobenzyl ether of a coumarin | UV irradiation (one- or two-photon) | Free coumarin | instras.comresearchgate.net |

| Fluorescence Quenching Release | Polyaniline-Ag composite (fluorophore) | Interaction with nitroaromatic analyte | Quenched fluorescence | mdpi.com |

Establishment of Structure-Activity Relationships in Enzyme Inhibition Studies (e.g., PqsD inhibition in Pseudomonas aeruginosa chemical models)

The this compound scaffold has been investigated as a basis for developing inhibitors against bacterial enzymes, such as PqsD in Pseudomonas aeruginosa. PqsD is a key enzyme in the biosynthesis of quinolone signals, which regulate virulence in this opportunistic pathogen, making it an attractive target for antimicrobial drug development. chemrxiv.orgacs.org

Structure-activity relationship (SAR) studies have focused on Schiff base derivatives synthesized from the core scaffold. chemrxiv.org The antimicrobial and anti-biofilm activity of these compounds is largely attributed to the azomethine group (-C=N-) of the Schiff base, which can form hydrogen bonds with active sites of microbial enzymes, leading to their inhibition. chemrxiv.org

Key SAR findings include:

The Azomethine Group: This group is critical for activity, likely by interacting with key residues in the enzyme's active site. chemrxiv.org The PqsD active site contains a Cys112 residue that forms a covalent intermediate with its natural substrate, anthranilate, representing a potential target for inhibitors. acs.org

Substituents on the Phenyl Ring: The presence and nature of other substituents on the phenyl ring modulate the electronic and steric properties of the molecule. These modifications can enhance antimicrobial efficacy by improving the molecule's interaction with the target, increasing its solubility, or enhancing its stability in biological environments. chemrxiv.org

The structural similarity of PqsD to the FabH family of fatty acid synthases provides a basis for rational inhibitor design, leveraging knowledge from existing FabH inhibitors. acs.org

Comparative Studies with Analogous Ethoxyphenylmethanol and Nitrophenylmethanol Derivatives

Comparison of Alkoxy Groups: Comparing this compound with its methoxy analogue, (2-methoxy-5-nitrophenyl)methanol, can reveal the influence of the alkyl chain length on factors like solubility, lipophilicity, and binding affinity to enzyme targets. A derivative such as (2-(2-Chloro-ethoxy)-5-nitro-phenyl)-methanol introduces further functionality, allowing for potential secondary reactions or altered electronic properties. instras.com

Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the scaffold. Its presence is essential for the characteristic photochemistry of o-nitrobenzyl compounds. researchgate.netresearchgate.net Comparing a nitrophenylmethanol derivative with its non-nitrated counterpart would demonstrate a dramatic difference in photochemical behavior. Furthermore, the nitro group is often crucial for the biological activity of inhibitors, as seen in many nitroaromatic-containing drugs. acs.org

Positional Isomers: The relative positions of the substituents are critical. The ortho position of the nitro group relative to the benzylic methanol (B129727) is what enables the key intramolecular hydrogen atom transfer in its photochemistry. acs.orgnih.gov Shifting the nitro group to the meta or para position would fundamentally alter this photochemical pathway.

These comparative analyses are essential for rationally designing derivatives with fine-tuned photochemical properties, enhanced biological activity, or specific characteristics desired for materials science applications. nih.govumass.edu

Q & A

Q. What are the recommended synthetic routes for (2-Ethoxy-5-nitrophenyl)methanol, and what critical purification steps ensure high yield and purity?

The synthesis typically involves nitration of 2-ethoxyphenol at the 5-position using nitric acid under controlled conditions to avoid over-nitration, followed by reduction (e.g., NaBH) if a carbonyl group is present. Purification via column chromatography with ethyl acetate/hexane gradients isolates the product effectively. Reaction progress should be monitored with TLC, and structural confirmation done via H NMR (e.g., hydroxyl proton at δ 4.5-5.0 ppm, aromatic protons influenced by nitro groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- H/C NMR : Identifies hydroxyl protons (~1-5 ppm) and substituent-driven aromatic splitting patterns.

- IR Spectroscopy : Detects hydroxyl (~3200-3500 cm) and nitro group stretches (~1350, 1520 cm).

- HRMS : Confirms exact mass. Comparative analysis with analogs (e.g., chlorine vs. ethoxy substitution) highlights spectral distinctions .

Q. What safety protocols are essential when handling this compound given limited toxicological data?

Adopt precautions for nitroaromatics and methanol derivatives:

Q. How can researchers assess the environmental persistence of this compound in aquatic systems?

Conduct OECD 301 biodegradation tests:

- Aerobic aqueous systems with activated sludge.

- Measure BOD/COD ratios and use LC-MS/MS to track degradation (e.g., nitro reduction to amine). Compare with nitrobenzene derivatives for half-life modeling .

Q. What are key considerations in scaling up synthesis from milligram to gram quantities?

Optimize exothermic reactions (e.g., nitration) for heat dissipation. Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification. Validate batch consistency via H NMR and melting point analysis .

Advanced Questions

Q. How do the nitro (electron-withdrawing) and ethoxy (electron-donating) groups influence reactivity in acidic/basic conditions?

The nitro group deactivates the ring, increasing benzylic hydroxyl acidity. The ethoxy group provides steric hindrance and directs electrophilic substitution. In acidic conditions, dehydration may occur; in basic conditions, deprotonation facilitates nucleophilic reactions. DFT calculations quantify substituent effects on charge distribution .

Q. How should contradictions in reported solubility or stability data be resolved?

Standardize measurements using:

Q. What mechanistic insights explain its potential as a kinase inhibitor?

Nitro and ethoxy groups may interact with kinase ATP pockets via H-bonding (nitro as acceptor) and hydrophobic interactions. Methods include:

- Molecular docking (AutoDock Vina) for binding affinity predictions.

- In vitro kinase assays (ADP-Glo™) to measure IC. SAR studies with analogs isolate critical pharmacophores .

Q. What strategies optimize regioselective synthesis to minimize ortho-nitrated byproducts?

Control regioselectivity via:

- Directed nitration (ethoxy at 2-position favors 5-substitution).

- Low-temperature nitration (<10°C) with mixed acid (HNO/HSO). Monitor byproducts via HPLC-DAD; use preparative HPLC if needed .

Q. How can time-resolved spectroscopy elucidate photodegradation pathways under UV exposure?

Employ:

- UV-Vis spectroscopy to track nitro → nitroso intermediates.

- LC-HRMS to identify photoproducts (e.g., ethoxy cleavage).

Compare with nitroaromatic photolysis mechanisms (radical formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.